molecular formula C14H10ClFO3 B6402629 5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% CAS No. 1261932-67-5

5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402629
CAS RN: 1261932-67-5
M. Wt: 280.68 g/mol
InChI Key: HQBKLKZHTTUGMX-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid (also known as 5-Cl-2-F-5-MeO-PB) is an aromatic acid with a molecular formula of C11H8ClFO3. It is a widely used synthetic organic compound in the field of organic chemistry and is used for a variety of applications. It is a colorless solid with a melting point of 219-220 °C and a boiling point of 300 °C. 5-Cl-2-F-5-MeO-PB is commercially available as a 95% pure substance.

Scientific Research Applications

5-Cl-2-F-5-MeO-PB is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of other compounds, such as the anti-inflammatory drug ketorolac. It is also used as a reagent in the synthesis of other organic compounds, as well as in the manufacture of pharmaceuticals and other organic products. Additionally, it is used in the synthesis of organic dyes and pigments.

Mechanism of Action

5-Cl-2-F-5-MeO-PB is an aromatic acid, and it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormone-like molecules that are involved in inflammation and pain. By inhibiting COX-2, 5-Cl-2-F-5-MeO-PB is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and pain-relieving effects, 5-Cl-2-F-5-MeO-PB also has a number of other biochemical and physiological effects. It has been shown to act as an antioxidant, which means it can help protect cells from oxidative damage caused by free radicals. It has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in laboratory studies. Additionally, it has been shown to have anti-microbial effects, as it has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Cl-2-F-5-MeO-PB in laboratory experiments is that it is commercially available as a 95% pure substance, making it easy to obtain and use. Additionally, it is relatively stable, and can be stored for extended periods of time without significant degradation. One of the limitations of using 5-Cl-2-F-5-MeO-PB in laboratory experiments is that it can be toxic if ingested or inhaled, and should be handled with care.

Future Directions

The potential future directions for 5-Cl-2-F-5-MeO-PB include further research into its anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, further research into its potential applications in the synthesis of pharmaceuticals and other organic compounds could be conducted. Additionally, research into its potential applications in the development of new dyes and pigments could be conducted. Finally, research into its potential uses in the treatment of various medical conditions could be conducted.

Synthesis Methods

The synthesis of 5-Cl-2-F-5-MeO-PB can be achieved through a series of reactions starting with the reaction of 4-fluoro-2-methoxyphenol with thionyl chloride in a polar solvent. This reaction produces 4-fluoro-2-chloromethoxybenzene, which is then reacted with 5-chlorobenzoic acid in the presence of pyridine to form 5-Cl-2-F-5-MeO-PB.

properties

IUPAC Name

3-chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-11-2-3-13(16)12(7-11)8-4-9(14(17)18)6-10(15)5-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBKLKZHTTUGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690143
Record name 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-67-5
Record name 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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